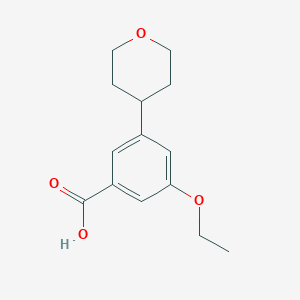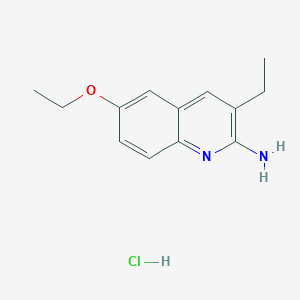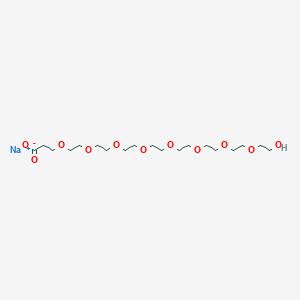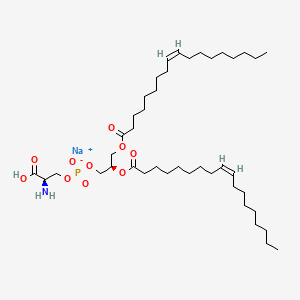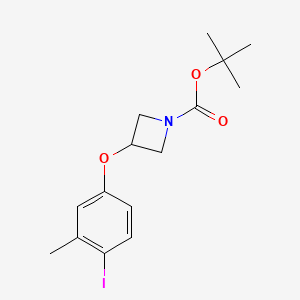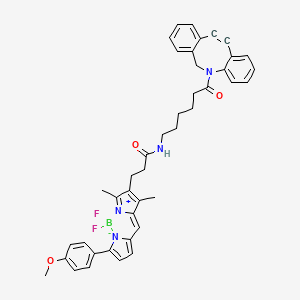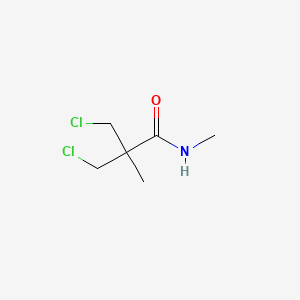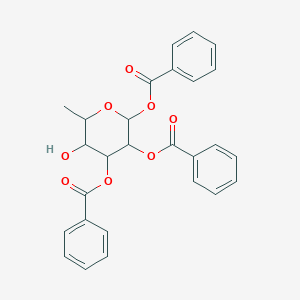
1,2,3-Tri-O-benzoyl-a-L-fucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,2,3-Tri-O-benzoyl-a-L-fucopyranose is typically synthesized through chemical methods. One common synthetic route involves the reaction of α-L-fucose with benzoyl chloride . The reaction conditions usually include the use of a base such as pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired compound .
化学反应分析
1,2,3-Tri-O-benzoyl-a-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where benzoyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2,3-Tri-O-benzoyl-a-L-fucopyranose has several scientific research applications:
作用机制
The mechanism of action of 1,2,3-Tri-O-benzoyl-a-L-fucopyranose involves its interaction with specific molecular targets and pathways. It primarily affects glycosylation processes by acting as a substrate or inhibitor in enzymatic reactions . The compound’s benzoyl groups play a crucial role in its reactivity and interaction with enzymes involved in carbohydrate metabolism .
相似化合物的比较
1,2,3-Tri-O-benzoyl-a-L-fucopyranose can be compared with other similar compounds such as:
1,2,3-Tri-O-benzoyl-β-D-ribofuranose: Another benzoylated sugar derivative used in nucleotide synthesis.
2,3,4-Tri-O-benzyl-L-fucopyranose: A similar compound with benzyl groups instead of benzoyl groups, used in different glycosylation studies.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in the study of α-L-fucose derivatives and their biological roles .
属性
分子式 |
C27H24O8 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
(2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3 |
InChI 键 |
KQGJMQCLDRXSBI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


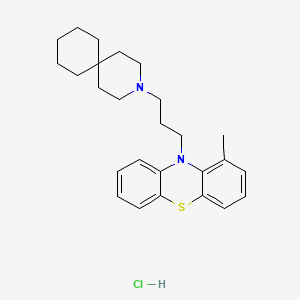
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
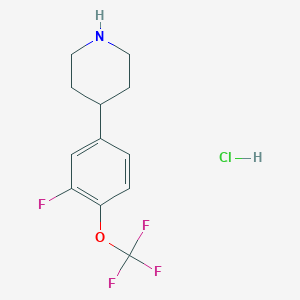
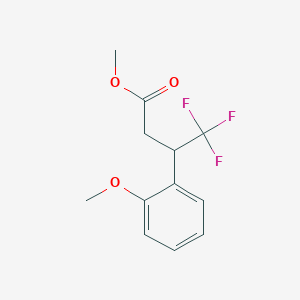
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
